molecular formula C19H16N2O B271383 N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide

N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide

カタログ番号 B271383
分子量: 288.3 g/mol
InChIキー: HSSYNCBUAFFOIP-RMKNXTFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide, commonly known as QVA149, is a novel bronchodilator drug used for the treatment of chronic obstructive pulmonary disease (COPD). QVA149 is a combination of two long-acting bronchodilators, indacaterol and glycopyrronium, which work together to relax the airway muscles and improve breathing.

作用機序

QVA149 works by binding to and activating beta-2 adrenergic receptors and muscarinic receptors in the airway smooth muscles, leading to relaxation of the muscles and improved airflow. Indacaterol is a long-acting beta-2 agonist that stimulates the beta-2 adrenergic receptors, while glycopyrronium is a long-acting muscarinic antagonist that blocks the muscarinic receptors.
Biochemical and Physiological Effects:
QVA149 has been shown to improve lung function, reduce exacerbations, and improve patients' quality of life. QVA149 also reduces inflammation in the airways and improves oxygen saturation in the blood. However, QVA149 may cause some adverse effects, such as dry mouth, constipation, and urinary retention, due to the antimuscarinic activity of glycopyrronium.

実験室実験の利点と制限

QVA149 has several advantages for lab experiments, including its long-acting bronchodilator effect and its ability to improve lung function and reduce exacerbations in patients with N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide. However, QVA149 may not be suitable for all lab experiments, as it is a combination drug and may interact with other drugs or chemicals.

将来の方向性

There are several future directions for research on QVA149, including its potential use in other respiratory diseases, such as asthma, and its potential use in combination with other drugs for the treatment of N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide. Further studies are also needed to investigate the long-term safety and efficacy of QVA149 and to identify biomarkers that can predict patients' response to the drug. Additionally, research is needed to investigate the mechanism of action of QVA149 and its effects on other physiological systems.

合成法

The synthesis of QVA149 involves the condensation of 4-quinolinylboronic acid with 2-bromoethyl phenylacetate in the presence of a palladium catalyst to form the intermediate 4-(2-bromoethyl)phenyl(4-quinolinyl)methanol. The intermediate is then reacted with 4-bromophenylacetic acid in the presence of a base to form QVA149.

科学的研究の応用

QVA149 has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide. In a Phase III clinical trial, QVA149 was found to be more effective than its individual components, indacaterol and glycopyrronium, in improving lung function and reducing exacerbations in patients with N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide. QVA149 has also been shown to improve patients' quality of life and reduce the need for rescue medication.

特性

製品名

N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide

分子式

C19H16N2O

分子量

288.3 g/mol

IUPAC名

N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]acetamide

InChI

InChI=1S/C19H16N2O/c1-14(22)21-17-10-7-15(8-11-17)6-9-16-12-13-20-19-5-3-2-4-18(16)19/h2-13H,1H3,(H,21,22)/b9-6+

InChIキー

HSSYNCBUAFFOIP-RMKNXTFCSA-N

異性体SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23

SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

正規SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。